molecular formula C10H11ClF3NO3 B2948639 3-(Trifluoromethoxy)-L-phenylalanine CAS No. 1241678-35-2

3-(Trifluoromethoxy)-L-phenylalanine

Cat. No.: B2948639
CAS No.: 1241678-35-2
M. Wt: 285.65
InChI Key: QFVROIVMIVVZIQ-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethoxy)-L-phenylalanine is a fluorinated amino acid derivative The trifluoromethoxy group is known for its unique electronic and steric properties, making it a valuable moiety in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)-L-phenylalanine typically involves the introduction of the trifluoromethoxy group into the phenylalanine structure. One common method is the trifluoromethoxylation of aromatic compounds using trifluoromethyl ethers. This process can be achieved through various reagents and conditions, such as the use of trifluoromethyl triflate as a bifunctional reagent .

Industrial Production Methods

Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation. These methods often utilize inexpensive industrial fluorinating reagents like antimony trifluoride and hydrogen fluoride .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.

    Reduction: Reduction reactions may target the aromatic ring or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include antimony trifluoride, hydrogen fluoride, and trifluoromethyl triflate. The conditions vary depending on the desired reaction, but they often involve mild temperatures and specific catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield various trifluoromethoxylated derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.

Scientific Research Applications

3-(Trifluoromethoxy)-L-phenylalanine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)-L-phenylalanine involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethoxy group can enhance binding affinity and selectivity due to its electronic and steric properties. This compound may also influence metabolic stability and bioavailability, making it a valuable tool in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethoxy)-L-phenylalanine is unique due to its combination of the trifluoromethoxy group with the amino acid structure. This combination provides distinct advantages in medicinal chemistry, such as improved binding affinity and metabolic stability, which are not as pronounced in other trifluoromethoxylated compounds .

Properties

IUPAC Name

(2S)-2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIONQVYUGGCUHI-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.